molecular formula C8H12O2 B067137 Cyclohexane-1,4-dicarbaldehyde CAS No. 186971-92-6

Cyclohexane-1,4-dicarbaldehyde

Cat. No.: B067137
CAS No.: 186971-92-6
M. Wt: 140.18 g/mol
InChI Key: QWKLKVRIQGSSKF-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It consists of a cyclohexane ring with two aldehyde groups attached to the 1 and 4 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexane-1,4-dicarbaldehyde can be synthesized through the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at temperatures between 540°C and 545°C. This process primarily yields this compound . Another method involves the Tollens reaction, which further converts the product into cyclohexane-1,1,4,4-tetramethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain the reaction conditions precisely to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane-1,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the aldehyde groups under acidic or basic conditions.

Major Products:

    Oxidation: Cyclohexane-1,4-dicarboxylic acid.

    Reduction: Cyclohexane-1,4-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane-1,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of polymers and other materials due to its bifunctional nature.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound can also undergo redox reactions, influencing cellular redox states and potentially affecting metabolic processes.

Comparison with Similar Compounds

    Cyclohexane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.

    Cyclohexane-1,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehydes.

    Cyclohexane-1,4-diamine: Similar structure but with amine groups instead of aldehydes.

Uniqueness: Cyclohexane-1,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.

Biological Activity

Cyclohexane-1,4-dicarbaldehyde (CHDA) is an organic compound characterized by its two aldehyde groups attached to a cyclohexane ring. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of CHDA, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O2_2
  • CAS Number : 33424-83-8
  • Structure : Cyclohexane ring with aldehyde groups at the 1 and 4 positions.

The dual aldehyde functionality of CHDA allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity primarily stems from the electrophilic nature of the aldehyde groups, which can undergo nucleophilic addition reactions .

The biological activity of CHDA is largely attributed to its ability to form adducts through nucleophilic addition reactions. The electron-withdrawing nature of the aldehyde groups enhances the electrophilicity of the carbonyl carbons, facilitating interactions with nucleophiles such as amino acids and other biomolecules.

Key Mechanisms:

  • Nucleophilic Addition : The aldehyde groups can react with nucleophiles, leading to the formation of various biologically active compounds.
  • Radical Scavenging : CHDA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

Biological Applications

CHDA has been investigated for its potential applications in several areas:

  • Medicinal Chemistry : Derivatives of CHDA are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities. Its structure allows for modifications that can enhance bioactivity and selectivity for biological targets.
  • Synthesis of Bioactive Molecules : CHDA serves as a building block for synthesizing complex natural products and pharmaceuticals. Its ability to participate in diverse chemical reactions makes it a valuable precursor in drug development .

1. Antioxidant Activity

In a study assessing the radical scavenging ability of CHDA, it was found to effectively neutralize free radicals, indicating potential applications as an antioxidant agent. This property is crucial for developing compounds aimed at reducing oxidative stress-related diseases .

2. Synthesis of Pharmaceutical Intermediates

Research demonstrated that CHDA could be utilized as an intermediate in synthesizing various pharmaceutical compounds. For instance, modifications to the aldehyde groups led to derivatives with enhanced biological activity against specific pathogens .

Comparative Analysis

To better understand the uniqueness of CHDA among similar compounds, a comparison with related cyclohexane derivatives is presented below:

Compound NameFunctional GroupsBiological Activity
This compoundTwo aldehyde groupsAntioxidant, precursor
Cyclohexane-1,4-dicarboxylic acidTwo carboxylic acid groupsLimited biological activity
Cyclohexane-1,4-dimethanolTwo hydroxyl groupsModerate biological activity
Cyclohexane-1,4-dinitrileTwo nitrile groupsLimited biological activity

This table highlights how the presence of aldehyde groups in CHDA contributes to its significant biological activity compared to other derivatives.

Properties

IUPAC Name

cyclohexane-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKLKVRIQGSSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342945
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33424-83-8
Record name Cyclohexane-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure according to Example 17 was repeated, but using the same amount of the polymer obtained from Example 10 instead of the polymer obtained from Example 1; 1,4-cyclohexane dicarboxaldehyde (1.4 g) as a cross-linker instead of glutaric dialdehyde, and methyl 3-methylpropionate (25 ml) as a solvent, to obtain a negative pattern with a resolution of 0.15 μm (FIG. 3).
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